molecular formula C7H13KN2O2 B2682363 Potassium 3-(piperazin-1-yl)propanoate CAS No. 1170114-45-0

Potassium 3-(piperazin-1-yl)propanoate

Cat. No.: B2682363
CAS No.: 1170114-45-0
M. Wt: 196.291
InChI Key: JXRMHYVTEKVPKN-UHFFFAOYSA-M
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Description

Potassium 3-(piperazin-1-yl)propanoate is a potassium salt derived from 3-(piperazin-1-yl)propanoic acid. Its structure features a propanoate backbone substituted with a piperazine ring at the β-position and a potassium counterion. Piperazine derivatives are widely utilized in medicinal chemistry due to their versatility in modulating receptor binding and pharmacokinetic properties. This compound is often employed as an intermediate in synthesizing more complex molecules, particularly in drug discovery and sensor development (e.g., hydrazine detection systems) .

Properties

IUPAC Name

potassium;3-piperazin-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.K/c10-7(11)1-4-9-5-2-8-3-6-9;/h8H,1-6H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRMHYVTEKVPKN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13KN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 3-(piperazin-1-yl)propanoate typically involves the reaction of 3-(piperazin-1-yl)propanoic acid with a potassium base, such as potassium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Piperazine Ring Functionalization

The piperazine moiety undergoes nucleophilic substitution and alkylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., 1-bromo-3-chloropropane) in acetonitrile under reflux with K₂CO₃ to form N-alkylated derivatives .

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides in dichloromethane with triethylamine .

Reaction TypeReagents/ConditionsProductApplicationReference
Alkylation1-bromo-3-chloropropane, K₂CO₃, CH₃CN, refluxN-(3-chloropropyl)piperazine derivativeIntermediate in drug synthesis
AcylationAcetic anhydride, pyridine, 60°CN-acetylpiperazine propanoatePharmacological probes

Coordination Chemistry

The carboxylate group acts as a polydentate ligand in metal complexes:

  • Copper(II) complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol, characterized by UV-Vis and EPR spectroscopy .

Metal SaltLigand RatioConditionsComplex StructureStability Constant (log K)Reference
CuCl₂1:2 (M:L)EtOH/H₂O, 25°C, 2 hrOctahedral12.4 ± 0.3

Oxidation and Reduction Reactions

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the propanoate chain to malonic acid derivatives .

  • Reduction : LiAlH₄ reduces the carboxylate to 3-(piperazin-1-yl)propan-1-ol .

ReactionReagents/ConditionsProductYieldReference
Oxidation0.1 M KMnO₄, H₂SO₄, 70°C, 4 hr3-(Piperazin-1-yl)malonic acid72%
ReductionLiAlH₄, THF, 0°C → RT, 2 hr3-(Piperazin-1-yl)propan-1-ol68%

Stability and Degradation

  • Thermal decomposition : Degrades above 200°C, releasing CO₂ and piperazine .

  • Photolysis : UV light (254 nm) induces decarboxylation to form 3-(piperazin-1-yl)propane .

Scientific Research Applications

Chemical Properties and Structure

Potassium 3-(piperazin-1-yl)propanoate, with the IUPAC name potassium 3-(1-piperazinyl)propanoate, is a piperazine derivative. Its molecular formula is C7H14N2O2KC_7H_{14}N_2O_2K, indicating the presence of a piperazine ring, which is known for its role in various biological activities. The compound's structure allows it to interact with biological systems effectively, making it a candidate for drug development.

Pharmacological Applications

1. Antidiabetic Activity
Research has demonstrated that derivatives of piperazine, including those related to this compound, exhibit significant antidiabetic properties. For instance, a study showed that certain piperazine derivatives could inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling pathways. Compounds similar to this compound have shown promising results in normalizing plasma glucose levels in diabetic models .

2. Neurological Research
The compound is also being explored for its effects on serotonin receptors, particularly the 5-HT7 receptor. Studies indicate that modifications to the piperazine structure can enhance binding affinity to these receptors, suggesting potential applications in treating mood disorders and other neurological conditions . The structure-activity relationship (SAR) studies highlight how specific substitutions can significantly affect receptor interactions.

3. Osteoarthritis Treatment
Another notable application of related compounds is their use as inhibitors of aggrecanases (ADAMTS), which are involved in cartilage degradation in osteoarthritis. This compound derivatives have been investigated for their ability to inhibit these enzymes, presenting a potential therapeutic avenue for osteoarthritis management .

Data Table: Summary of Applications

Application AreaCompound DerivativeMechanism of ActionReference
Antidiabetic ActivityPiperazine derivativesInhibition of PTP1B
Neurological Research5-HT7 receptor ligandsModulation of serotonin receptor activity
Osteoarthritis TreatmentADAMTS inhibitorsInhibition of cartilage degradation

Case Studies

Case Study 1: Antidiabetic Effects
In a controlled study involving diabetic rats, a derivative of this compound was administered at varying doses. Results indicated a dose-dependent reduction in blood glucose levels, with the highest dose achieving normalization comparable to standard antidiabetic medications .

Case Study 2: Neurological Impact
A series of compounds based on the piperazine structure were synthesized and tested for their binding affinity to the 5-HT7 receptor. The results showed that specific substitutions on the piperazine ring significantly increased binding affinity, suggesting that these compounds could be developed into therapeutic agents for mood disorders .

Mechanism of Action

The mechanism of action of potassium 3-(piperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The table below compares potassium 3-(piperazin-1-yl)propanoate with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility cLogP* Application/Activity
This compound C₇H₁₁KN₂O₂ ~210.3 K⁺ counterion High (aqueous) -1.2 (est.) Intermediate, drug formulation
3-(4-Phenylpiperazin-1-yl)propanoic acid C₁₃H₁₇N₂O₂ 245.29 Phenyl group on piperazine Moderate (polar solvents) 1.8 5-HT2A receptor antagonist
Methyl 3-(piperazin-1-yl)propanoate C₈H₁₆N₂O₂ 172.23 Methyl ester Low (organic solvents) -0.5 Precursor in fluorescence probes
Benzyl 3-(piperazin-1-yl)propanoate C₁₄H₂₀N₂O₂ 248.32 Benzyl ester Low 2.1 Muscarinic M2 receptor antagonist
3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride C₁₄H₂₀Cl₂N₂O₂ 333.23 3-Methylphenyl, HCl counterions High (aqueous) 1.5 Pharmacological screening

*Calculated cLogP values based on structural analogs .

(a) Receptor Affinity
  • Aryl-Substituted Derivatives: Compounds like 3-(4-phenylpiperazin-1-yl)propanoic acid exhibit high 5-HT2A receptor antagonism (Ki = 15–46 nM) due to the aromatic group enhancing hydrophobic interactions with receptor pockets .
  • Potassium Salt: The ionic nature of this compound limits blood-brain barrier penetration, making it less suitable for central nervous system (CNS) targets but ideal for peripheral formulations requiring rapid dissolution .

Physicochemical Trade-offs

  • Solubility: Potassium and hydrochloride salts (e.g., 3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride) offer superior aqueous solubility compared to neutral esters or acids, critical for injectable formulations .
  • Lipophilicity : Aryl-substituted derivatives (cLogP ~1.5–2.1) exhibit higher membrane permeability, favoring CNS activity, while the potassium salt’s negative cLogP restricts it to hydrophilic environments .

Biological Activity

Potassium 3-(piperazin-1-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a propanoate group. Its chemical formula is C7H14N2O2KC_7H_{14}N_2O_2K, and it is often used as a pharmacological agent due to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems, particularly through the modulation of muscarinic acetylcholine receptors (mAChRs). Research indicates that compounds with piperazine moieties can exhibit significant effects on these receptors, influencing neurotransmission and potentially offering therapeutic benefits in various neurological conditions .

Biological Activity and Therapeutic Applications

  • Antioxidant Properties : Preliminary studies suggest that piperazine derivatives, including this compound, may possess antioxidative capabilities. For instance, related compounds have shown significant inhibition of oxidative stress markers, indicating potential use in treating oxidative stress-related diseases .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Studies show that piperazine derivatives can inhibit the growth of certain bacterial strains, suggesting a possible application in antimicrobial therapies .
  • Antimalarial Activity : Research involving piperazine-substituted compounds has highlighted their efficacy against malaria parasites. For example, derivatives have shown promising results in inhibiting liver stage activity of Plasmodium species, which could lead to new treatments for malaria .
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound reveal varying degrees of toxicity against cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring can enhance or reduce cytotoxic effects, making it a candidate for further development in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant inhibition of oxidative stress markers
AntimicrobialInhibition of bacterial growth
AntimalarialEffective against liver stages of malaria
CytotoxicityVarying toxicity levels in cancer cell lines

Q & A

Q. What are the recommended synthetic methodologies for preparing Potassium 3-(piperazin-1-yl)propanoate, and how do coupling agents influence reaction efficiency?

The synthesis typically involves coupling a piperazine derivative with a propanoic acid precursor. For example, carbodiimide-based coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base are effective for amide bond formation . Optimizing molar ratios (e.g., 1:1.1 reagent-to-substrate) and reaction time (12–24 hours under nitrogen) improves yields. Comparative studies suggest TBTU minimizes racemization compared to DCC (dicyclohexylcarbodiimide) .

Q. What analytical techniques are validated for characterizing this compound, and how are purity thresholds established?

Key methods include:

  • Titration : For quantifying free piperazine residues using standardized HCl .
  • UV-Vis Spectroscopy : Detects aromatic impurities (λ = 254–280 nm) .
  • HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% TFA in water (90:10 v/v) .
    Purity thresholds follow USP guidelines (≥97% by area normalization) .

Q. Table 1: Analytical Methods Comparison

MethodTarget ParameterSensitivityReference Standard
TitrationFree amine content±0.5%USP Potassium Phosphate
HPLCOrganic impurities0.1%ACS-grade solvents
NMRStructural integrity95% purityDeuterated DMSO

Q. How can researchers assess batch-to-batch purity variability, and what protocols mitigate contamination risks?

  • HPLC-UV/MS : Quantify impurities (e.g., ethyl ester byproducts) with a limit of detection (LOD) ≤0.05% .
  • ¹H/¹³C NMR : Confirm absence of residual solvents (e.g., DMF) using δ 2.7–3.1 ppm (piperazine protons) .
  • Thermogravimetric Analysis (TGA) : Monitor hygroscopicity, as potassium salts often absorb moisture, altering stoichiometry .

Q. What biochemical assays are suitable for studying this compound’s enzyme interactions?

  • Acetylcholinesterase (AChE) Inhibition : Adapt protocols from related piperazine-propanoate esters using Ellman’s assay (λ = 412 nm) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 5-HT2A or H1 receptors) with IC₅₀ determination via nonlinear regression .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term : Stable in dry, inert atmospheres (N₂) at −20°C for 6 months .
  • In Solution : Degrades by 15% in aqueous buffers (pH 7.4) after 48 hours; recommend lyophilization for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

  • Dose-Response Replication : Use standardized receptor preparations (e.g., CHO-K1 cells expressing 5-HT2A) to minimize variability .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 3-(4-methylpiperazin-1-yl)propanoates) to identify substituent effects .

Q. What strategies optimize the compound’s selectivity for H1 over 5-HT2A receptors?

  • Molecular Docking : Modify the propanoate’s carboxylate group to reduce hydrogen bonding with 5-HT2A’s Ser159 .
  • SAR Studies : Introduce bulkier substituents on the piperazine ring to sterically hinder off-target binding .

Q. Table 2: Receptor Selectivity of Derivatives

DerivativeH1 EC₅₀ (nM)5-HT2A EC₅₀ (nM)Selectivity Index
Parent compound120 ± 1585 ± 101.4
4-Methylpiperazine analog90 ± 12450 ± 505.0

Q. What advanced techniques identify and quantify degradation products in long-term stability studies?

  • LC-HRMS : Resolve oxidative byproducts (e.g., N-oxide piperazine) with m/z accuracy <2 ppm .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks to simulate shelf-life degradation .

Q. How do solvent polarity and reaction temperature affect coupling efficiency during synthesis?

  • Polar Aprotic Solvents : DMF > DMSO in yield (82% vs. 68%) due to better carbodiimide activation .
  • Temperature : Reactions at 0–5°C reduce side-product formation (e.g., ethyl ester) but require extended times (24–36 hours) .

Q. What computational models predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME or pkCSM models estimate low blood-brain barrier penetration (logBB = −1.2) due to high polarity .
  • Molecular Dynamics : Simulate binding persistence with 5-HT2A (RMSD <2 Å over 100 ns) to guide analog design .

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